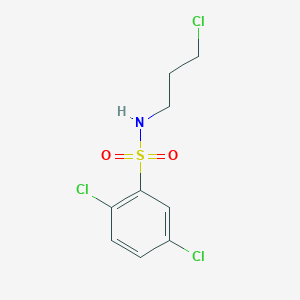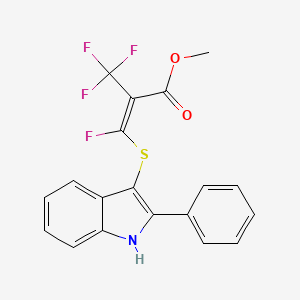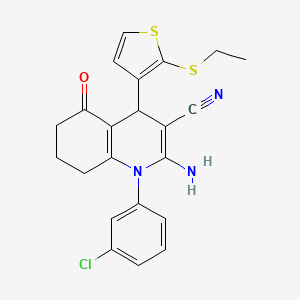![molecular formula C18H25NO4S B11641627 3-[dimethyl(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}but-2-yn-1-yl)ammonio]propane-1-sulfonate](/img/structure/B11641627.png)
3-[dimethyl(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}but-2-yn-1-yl)ammonio]propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[DIMETHYL(4-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}BUT-2-YN-1-YL)AZANIUMYL]PROPANE-1-SULFONATE is a complex organic compound with a unique structure that includes a phenylprop-2-en-1-yl group, a but-2-yn-1-yl group, and a propane-1-sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[DIMETHYL(4-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}BUT-2-YN-1-YL)AZANIUMYL]PROPANE-1-SULFONATE typically involves multiple steps, starting with the preparation of the phenylprop-2-en-1-yl group and the but-2-yn-1-yl group. These groups are then combined with a propane-1-sulfonate group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism by which 3-[DIMETHYL(4-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}BUT-2-YN-1-YL)AZANIUMYL]PROPANE-1-SULFONATE exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl Dipropargylmalonate
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness: 3-[DIMETHYL(4-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}BUT-2-YN-1-YL)AZANIUMYL]PROPANE-1-SULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C18H25NO4S |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
3-[dimethyl-[4-[(E)-3-phenylprop-2-enoxy]but-2-ynyl]azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C18H25NO4S/c1-19(2,14-9-17-24(20,21)22)13-6-7-15-23-16-8-12-18-10-4-3-5-11-18/h3-5,8,10-12H,9,13-17H2,1-2H3/b12-8+ |
InChI-Schlüssel |
ASFPIJHLNMRIKD-XYOKQWHBSA-N |
Isomerische SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC#CCOC/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC#CCOCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
![3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641554.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11641560.png)
![2-[(3,4-dimethylphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11641566.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11641572.png)

![1-(2-Methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641582.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11641583.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11641585.png)
![2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile](/img/structure/B11641596.png)
![Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11641603.png)

![ethyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641613.png)
